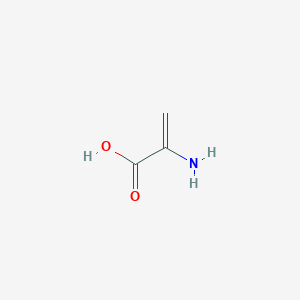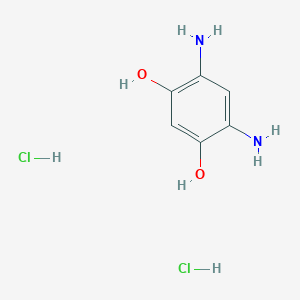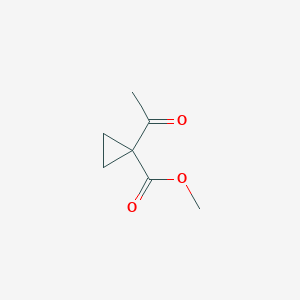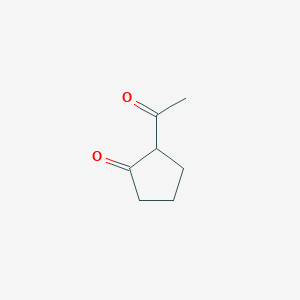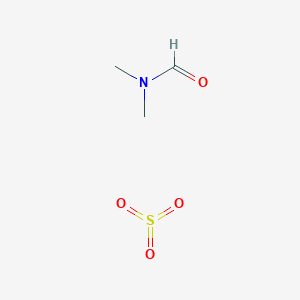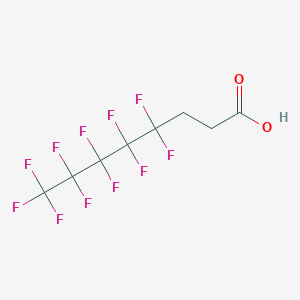
2H,2H,3H,3H-Perfluorooctanoic acid
Übersicht
Beschreibung
2H,2H,3H,3H-Perfluorooctansäure ist eine polyfluorierte Alkylverbindung, die allgemein als perfluorierte Verbindung bezeichnet wird. Sie zeichnet sich durch ihren hohen Fluorgehalt aus, der ihr einzigartige chemische und physikalische Eigenschaften verleiht. Diese Verbindung ist bekannt für ihre Stabilität, ihre Beständigkeit gegen Abbau und ihre Fähigkeit, Wasser und Öl abzuweisen. Sie wurde als Verunreinigung in Abwasser gefunden und wird in verschiedenen industriellen Anwendungen eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2H,2H,3H,3H-Perfluorooctansäure beinhaltet typischerweise die Telomerisierung von Tetrafluorethylen mit einem geeigneten Initiator, gefolgt von der Oxidation zur Einführung der Carbonsäuregruppe. Die Reaktionsbedingungen umfassen oft hohe Temperaturen und Drücke, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von 2H,2H,3H,3H-Perfluorooctansäure beinhaltet großtechnische Telomerisierungsprozesse, bei denen die Reaktion in speziellen Reaktoren durchgeführt wird, die für die hohen Drücke und Temperaturen ausgelegt sind, die erforderlich sind. Das Produkt wird dann durch verschiedene Verfahren wie Destillation und Kristallisation gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
2H,2H,3H,3H-Perfluorooctansäure durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene perfluorierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von teilweise fluorierten Verbindungen führen.
Substitution: Die Fluoratome in der Verbindung können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Reaktionen erfordern typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene perfluorierte Carbonsäuren, Alkohole und Amine, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Analyse Chemischer Reaktionen
Types of Reactions
2H,2H,3H,3H-Perfluorooctanoic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various perfluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various perfluorinated carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2H,2H,3H,3H-Perfluorooctansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Der Wirkmechanismus von 2H,2H,3H,3H-Perfluorooctansäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es an Proteine bindet und zelluläre Prozesse stört, was zu potenziellen toxikologischen Wirkungen führt. Die hohe Stabilität und Beständigkeit der Verbindung gegenüber dem Abbau ermöglicht es ihr, in der Umwelt zu persistieren und sich in lebenden Organismen anzureichern .
Wirkmechanismus
The mechanism of action of 2H,2H,3H,3H-Perfluorooctanoic Acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and disrupt cellular processes, leading to potential toxicological effects. The compound’s high stability and resistance to degradation allow it to persist in the environment and bioaccumulate in living organisms .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Perfluorooctansäure: Ähnlich in der Struktur, aber mit einer vollständig fluorierten Kohlenstoffkette.
Perfluorooctansulfonsäure: Enthält eine Sulfonsäuregruppe anstelle einer Carbonsäuregruppe.
Perfluorohexansäure: Kürzere Kohlenstoffkettenlänge, aber ähnliche chemische Eigenschaften.
Einzigartigkeit
2H,2H,3H,3H-Perfluorooctansäure ist aufgrund ihrer teilweise fluorierten Struktur einzigartig, die ihr im Vergleich zu vollständig fluorierten Verbindungen eine andere chemische Reaktivität verleiht. Diese partielle Fluorierung ermöglicht spezifische Wechselwirkungen mit anderen Molekülen, was sie für spezielle Anwendungen nützlich macht .
Eigenschaften
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,8-undecafluorooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F11O2/c9-4(10,2-1-3(20)21)5(11,12)6(13,14)7(15,16)8(17,18)19/h1-2H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCFCPCGMHSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874028 | |
| Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-49-3 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


